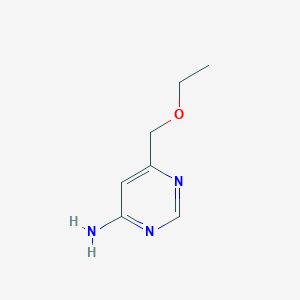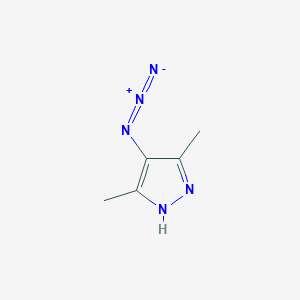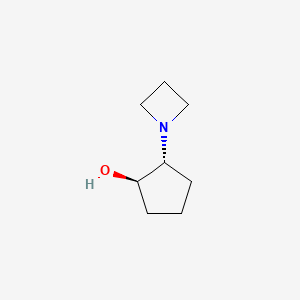
6-(Ethoxymethyl)pyrimidin-4-amine
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 6-(Ethoxymethyl)pyrimidin-4-amine, there are studies on the synthesis of related pyrimidine derivatives. For instance, one study discusses the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . Another study discusses the synthesis of 4,6-diarylpyrimidin-2-amine derivatives .Scientific Research Applications
Acaricide Development
6-(Ethoxymethyl)pyrimidin-4-amine: has been utilized in the development of novel acaricides. A study highlighted the synthesis of HNPC-A188 , a compound derived from pyrimidin-4-amine, which exhibits excellent acaricidal activity . This compound is particularly effective against Tetranychus urticae , a common mite pest, showcasing the potential of pyrimidin-4-amine derivatives in agricultural pest control.
Anti-inflammatory Agents
Pyrimidin-4-amine derivatives have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This suggests a promising avenue for the development of new anti-inflammatory drugs.
Antiviral Research
The structural framework of pyrimidin-4-amine has been incorporated into compounds showing antiviral activity. Studies have found that certain derivatives exhibit significant efficacy against viruses like the Newcastle disease virus, comparable to known antiviral drugs . This opens up possibilities for new antiviral therapeutics.
Synthesis of Bicyclic Systems
Pyrimidin-4-amine is a key precursor in the synthesis of bicyclic systems such as pyrimido[4,5-d]pyrimidines. These complex molecules have various biological applications, and the reactivities of the substituents linked to the ring carbon and nitrogen atoms are of particular interest in medicinal chemistry .
Pharmacokinetics Enhancement
The introduction of ethoxymethyl groups into pyrimidine derivatives has been shown to improve the lipophilic pharmacokinetic properties of drug molecules. This modification can enhance the bioavailability and efficacy of pharmaceuticals, making it a valuable strategy in drug design .
Pesticide Development
Beyond acaricides, pyrimidin-4-amine derivatives are being researched for broader pesticide applications. Their ability to incorporate various functional groups makes them versatile candidates for developing new pesticides with improved safety profiles and effectiveness .
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammatory responses .
Mode of Action
Pyrimidines, in general, are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can influence various biochemical pathways related to inflammation .
Pharmacokinetics
It is known that the drug-likeness of pyrimidine derivatives can be maintained during lead optimization if they have a clogp value less than 4 and a molecular weight less than 400 .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities .
properties
IUPAC Name |
6-(ethoxymethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-11-4-6-3-7(8)10-5-9-6/h3,5H,2,4H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTXLEFNOOIUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Ethoxymethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484053.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)
![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484061.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)
![3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484063.png)
![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484064.png)





